2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(morpholin-4-yl)ethoxy]phenol
Description
The exact mass of the compound this compound is 457.10010 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-15-21(16-2-4-17(23)5-3-16)22(25-24-15)19-7-6-18(14-20(19)27)29-13-10-26-8-11-28-12-9-26/h2-7,14,27H,8-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINFAADKCFNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(morpholin-4-yl)ethoxy]phenol is a pyrazole derivative known for its diverse biological activities. Pyrazole compounds have garnered attention in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a bromophenyl group, a morpholine moiety, and a phenolic structure, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromine atom in the phenyl ring enhances the antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, compounds structurally related to the target molecule have shown promising results in reducing inflammation in carrageenan-induced edema models . In particular, derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at certain concentrations, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer activity of pyrazole derivatives is another area of interest. Research indicates that modifications in the pyrazole nucleus can lead to compounds with significant cytotoxic effects against various cancer cell lines. One study reported that similar compounds inhibited cell proliferation in cancer models by inducing apoptosis and cell cycle arrest . The incorporation of morpholine enhances the solubility and bioavailability of these compounds, making them more effective in therapeutic applications.
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Cell Signaling Pathways : These compounds may modulate signaling pathways involved in inflammation and cancer progression by affecting transcription factors and cytokine production.
- Metal Coordination : The nitrogen atoms in the pyrazole ring can coordinate with metal ions, potentially enhancing their biological activity through metal-mediated mechanisms .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:
- Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using animal models. Results indicated that some derivatives had comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Study 2 : Another research effort explored the anticancer activity of modified pyrazoles against breast cancer cell lines. The findings suggested that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Cyclization : React substituted benzoic acid hydrazides with phosphoryl chloride (POCl₃) under reflux conditions (80–120°C) to form the pyrazole core .
- Etherification : Introduce the morpholin-4-yl ethoxy group via nucleophilic substitution using 2-(morpholin-4-yl)ethanol and a base (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm intermediates via NMR .
Basic: How should researchers characterize its structural and electronic properties?
Methodological Answer:
- X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal refinement. Key parameters include bond lengths (e.g., C–Br: ~1.89 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks .
- Spectroscopy : Assign proton environments using ¹H/¹³C NMR (DMSO-d₆, 500 MHz) and identify functional groups via FT-IR (e.g., O–H stretch at ~3400 cm⁻¹) .
- Electronic Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and localize electron-rich regions (e.g., morpholine oxygen) for reactivity predictions .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate lipophilicity and target binding .
- Docking Studies : Use AutoDock Vina to predict interactions with kinases or receptors. Focus on π-π stacking (pyrazole ring) and hydrogen bonding (phenol OH) .
- In Vitro Validation : Screen analogs against disease-specific cell lines (e.g., MDA-MB-231 for cancer) using IC₅₀ assays. Compare with computational predictions to refine SAR .
Advanced: How can noncovalent interactions with biological targets be analyzed?
Methodological Answer:
- Noncovalent Interaction (NCI) Plots : Generate NCI isosurfaces (via Multiwfn) to visualize van der Waals contacts and hydrogen bonds between the compound and target proteins (e.g., uPAR) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns) to assess conformational changes and identify critical residues (e.g., Lys or Asp in active sites) .
Experimental Design: How to minimize variability in biological assays?
Methodological Answer:
Adopt a split-plot design (as in ):
- Main Plots : Test compound concentrations (e.g., 1–100 µM).
- Subplots : Vary biological replicates (n = 4–6) and cell passage numbers.
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to account for batch effects and ensure reproducibility .
Data Contradictions: How to resolve discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
- Crystallographic Refinement : Re-analyze SHELXL outputs for disorder modeling (e.g., morpholine ring flexibility) and thermal parameters (B-factors > 5 Ų may indicate poor resolution) .
- Spectroscopic Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)) to identify outliers .
- Statistical Reconciliation : Apply Bayesian models to weigh evidence from conflicting datasets and prioritize high-confidence results .
Toxicity Profiling: What strategies assess its safety profile?
Methodological Answer:
- In Silico Prediction : Use ADMETlab 2.0 to estimate hepatotoxicity (e.g., CYP450 inhibition) and blood-brain barrier permeability .
- In Vitro Assays : Perform MTT assays on HEK293 cells (normal kidney) to determine selectivity indices (IC₅₀ cancer/IC₅₀ normal) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
